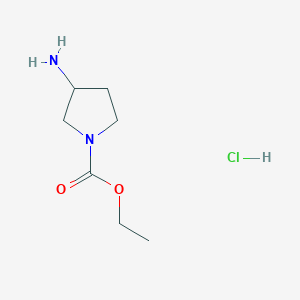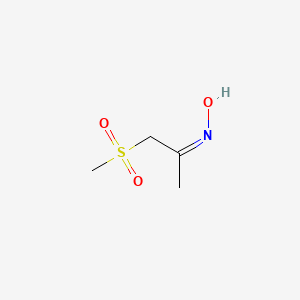
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
Overview
Description
“Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” is a chemical compound with the molecular formula C6H7BrN2O2 . It is used in the synthesis of various pharmaceutical and biologically active compounds .
Molecular Structure Analysis
The InChI code for “Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” is 1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” is a colorless or white solid or liquid . It has a molecular weight of 219.04 .Scientific Research Applications
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate 2-Bromopyrazole-5-carboxylate is widely used in scientific research applications. It has been used in a variety of biological studies, particularly in the area of drug discovery and development. It has been used to study the effects of bromo-containing pyrazoles on various cellular processes, including cell signaling, gene expression, and protein-protein interactions. Additionally, this compound 2-Bromopyrazole-5-carboxylate has been used to study the effects of bromo-containing pyrazoles on the pharmacokinetics and pharmacodynamics of various drugs.
Mechanism of Action
Pharmacokinetics
, Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate has the following pharmacokinetic properties:
- High gastrointestinal absorption is predicted . The compound is predicted to be able to cross the blood-brain barrier . No specific information available. No specific information available. These properties can significantly impact the bioavailability of the compound.
Advantages and Limitations for Lab Experiments
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate 2-Bromopyrazole-5-carboxylate has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable under a variety of conditions. Additionally, it has a low toxicity profile, making it safe to use in laboratory experiments. However, it does have some limitations. It is not soluble in water, so it must be dissolved in an organic solvent before it can be used in experiments. Additionally, it has a relatively short shelf life, so it must be stored carefully.
Future Directions
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate 2-Bromopyrazole-5-carboxylate has a number of potential future applications. It could be used in the development of new drugs, as it has been shown to interact with a variety of cellular proteins and enzymes. Additionally, it could be used in the development of novel diagnostics, as it has been shown to modulate the activity of various proteins and enzymes. Additionally, it could be used in the development of new imaging agents, as it has been shown to interact with a variety of cellular proteins and enzymes. Finally, it could be used in the development of new agricultural products, as it has been shown to modulate the activity of various proteins and enzymes.
Safety and Hazards
properties
IUPAC Name |
methyl 2-(4-bromopyrazol-1-yl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c1-16-10(15)7-2-3-12-9(4-7)14-6-8(11)5-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFKSKMDPHWZPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine](/img/structure/B1430251.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B1430253.png)



![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate](/img/structure/B1430258.png)
![3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1430260.png)
